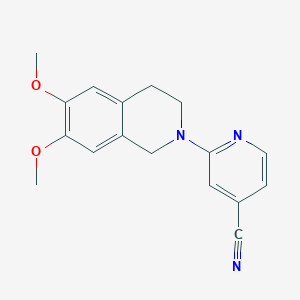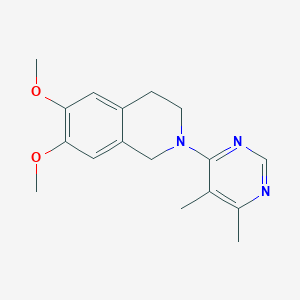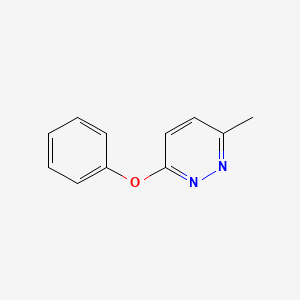![molecular formula C19H24N6O B12237510 1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B12237510.png)
1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
The synthesis of 1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole involves several steps The synthetic route typically starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole ring systemReaction conditions often include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. .
Scientific Research Applications
1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-methyl-4-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole can be compared with other similar compounds, such as:
- 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-4-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-triazole
- Pyrido[2,3-d]pyrimidin-5-one These compounds share structural similarities but differ in their specific functional groups and ring systems, leading to unique properties and applications .
Properties
Molecular Formula |
C19H24N6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C19H24N6O/c1-12-21-16-5-3-4-15(16)18(22-12)24-6-13-8-25(9-14(13)7-24)19(26)17-10-23(2)11-20-17/h10-11,13-14H,3-9H2,1-2H3 |
InChI Key |
YDFVTASWTDVEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CN(C=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12237427.png)

![N-[(1,4-dioxan-2-yl)methyl]-6-fluoro-N-methylquinazolin-4-amine](/img/structure/B12237441.png)

![3-({4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B12237450.png)
![2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B12237452.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12237454.png)
![6-Fluoro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B12237460.png)

![3-(4-methanesulfonylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12237463.png)
![4-[1-(5-Bromo-4-methoxypyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12237470.png)


![1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12237475.png)
